molecular formula C19H20ClN3O2S B2549477 N-butyl-5-(4-chlorophthalazin-1-yl)-2-methylbenzenesulfonamide CAS No. 733801-03-1

N-butyl-5-(4-chlorophthalazin-1-yl)-2-methylbenzenesulfonamide

Cat. No. B2549477
CAS RN: 733801-03-1
M. Wt: 389.9
InChI Key: PJTNGFXQIFGNBC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of amines with sulfonyl chlorides or other related precursors. For instance, paper describes the synthesis of benzenesulfonamide derivatives by reacting aminoguanidines with phenylglyoxal hydrate in glacial acetic acid. Similarly, paper outlines a two-step synthetic process for N-benzyl-4-methylbenzenesulfonamides, starting from 4-methylbenzenesulfonyl chloride and a primary amine, followed by benzylation. These methods could potentially be adapted for the synthesis of "N-butyl-5-(4-chlorophthalazin-1-yl)-2-methylbenzenesulfonamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonyl group attached to a benzene ring, which can be further substituted with various functional groups. In paper , the crystal structure of a substituted benzenesulfonamide is determined using X-ray diffraction, revealing an orthorhombic space group and specific cell parameters. This information is crucial for understanding the three-dimensional arrangement of atoms in the molecule and can influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Benzenesulfonamides can undergo various chemical reactions, including oxidation and substitution. Paper discusses the oxidation of alcohols to carbonyl compounds using N-tert-butylbenzenesulfenamide as a catalyst. This reaction proceeds via the formation of an intermediate species, which then oxidizes the alcohol in the presence of potassium carbonate. Such reactions highlight the versatility of benzenesulfonamides as intermediates in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides are influenced by their molecular structure. These compounds are generally lipophilic, as indicated by paper , where N-butylbenzenesulfonamide is described as rapidly distributing to the brain. The metabolic stability of these compounds can be affected by the substitution pattern on the benzene ring, as seen in paper , where certain moieties increased the metabolic stability of the compounds. These properties are important for the development of pharmaceutical agents, as they affect the compound's distribution, metabolism, and excretion in the body.

Scientific Research Applications

Synthesis and Structural Characterization

N-butyl-5-(4-chlorophthalazin-1-yl)-2-methylbenzenesulfonamide is a compound with growing interest in various scientific research areas due to its unique chemical properties. Its synthesis involves complex chemical reactions that contribute to its structural uniqueness. For example, studies on similar sulfonamide compounds have provided insights into their synthesis and structural characterization, highlighting their potential in drug development and as intermediates in chemical reactions (Cheng De-ju, 2015).

Antibacterial and Enzyme Inhibition Potentials

Research has shown that N-alkyl/aralkyl-4-methyl-N-(naphthalen-1yl)benzenesulfonamides, a class of compounds similar to N-butyl-5-(4-chlorophthalazin-1-yl)-2-methylbenzenesulfonamide, possess potent antibacterial properties against various bacterial strains. Additionally, these compounds have been found to exhibit moderate to weak enzyme inhibitory activities, suggesting their potential applications in addressing bacterial infections and studying enzyme-related biological processes (M. Abbasi et al., 2015).

Anticancer Properties through Apoptosis and Autophagy

The anticancer effects of dibenzenesulfonamides have been explored through their ability to induce apoptosis and autophagy pathways in cancer cells. This research underscores the potential of compounds like N-butyl-5-(4-chlorophthalazin-1-yl)-2-methylbenzenesulfonamide in the development of new anticancer drug candidates. These compounds not only trigger cell death mechanisms but also show promise in inhibiting carbonic anhydrase isoenzymes, which play a role in tumor growth and survival (H. Gul et al., 2018).

Environmental Persistence and Impact

The environmental detection of N-butylbenzenesulfonamide, a compound structurally related to N-butyl-5-(4-chlorophthalazin-1-yl)-2-methylbenzenesulfonamide, raises concerns about its persistence and potential impact. Studies have focused on its presence in landfill leachate and the risks it may pose to public health. This research emphasizes the need for further examination of the environmental and health impacts of such compounds, considering their widespread use and detection in various settings (P. Duffield et al., 1994).

Safety And Hazards

The safety and hazards associated with “N-butyl-5-(4-chlorophthalazin-1-yl)-2-methylbenzenesulfonamide” are not provided in the available resources .

properties

IUPAC Name

N-butyl-5-(4-chlorophthalazin-1-yl)-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2S/c1-3-4-11-21-26(24,25)17-12-14(10-9-13(17)2)18-15-7-5-6-8-16(15)19(20)23-22-18/h5-10,12,21H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTNGFXQIFGNBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=C(C=CC(=C1)C2=NN=C(C3=CC=CC=C32)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-5-(4-chlorophthalazin-1-yl)-2-methylbenzenesulfonamide

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